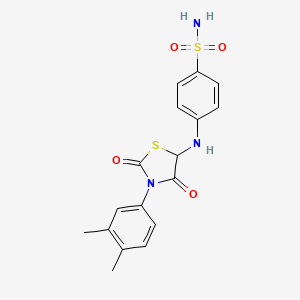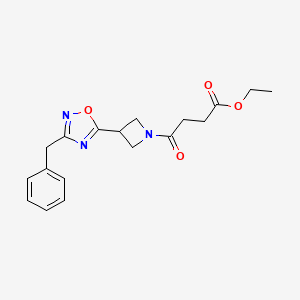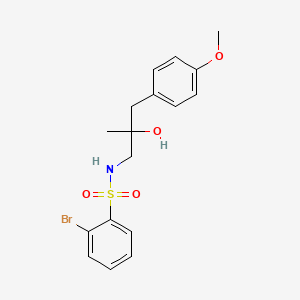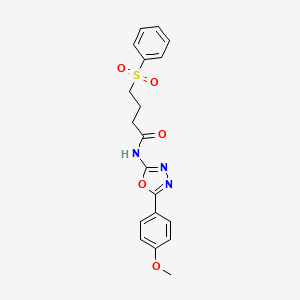![molecular formula C23H22ClN3O B2785140 N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide CAS No. 2034440-23-6](/img/structure/B2785140.png)
N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, also known as BPN14770, is a small molecule drug that has gained attention in recent years due to its potential therapeutic properties. This compound belongs to the class of cyclohexane carboxamides and has been studied in various scientific research applications. In
Mechanism of Action
The mechanism of action of N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves the inhibition of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). Activation of PKA and CREB has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases cAMP levels, activates PKA and CREB, and improves synaptic plasticity, which is essential for learning and memory. This compound also reduces neuroinflammation and oxidative stress, which are implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier and reach the brain. It has a high affinity for PDE4D, which makes it a potent inhibitor of this enzyme. This compound also has a good safety profile and does not cause significant side effects. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its therapeutic effect. In addition, this compound has not been tested in humans, and its efficacy and safety in clinical trials are not yet known.
Future Directions
There are several future directions for the study of N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide. One direction is to investigate its efficacy and safety in clinical trials for Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential therapeutic properties in other neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorders, depression, and anxiety disorders. Furthermore, the development of more potent and selective PDE4D inhibitors based on the structure of this compound could lead to the discovery of new drugs for the treatment of cognitive and memory impairments.
Synthesis Methods
The synthesis of N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves the reaction of 4-chlorobenzaldehyde with 2,3-bipyridine in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to give the desired compound. The yield of this reaction is around 60%, and the purity of the final product can be achieved through column chromatography.
Scientific Research Applications
N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been studied in various scientific research applications, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. In addition, this compound has been found to reduce anxiety-like behaviors in animal models of autism spectrum disorders.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c24-20-7-5-19(6-8-20)23(10-1-2-11-23)22(28)27-15-17-9-13-26-21(14-17)18-4-3-12-25-16-18/h3-9,12-14,16H,1-2,10-11,15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALAYRZEOKBBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B2785061.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)


![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2785066.png)


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2785070.png)
![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)
![6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2785076.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2785078.png)
![(11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785079.png)